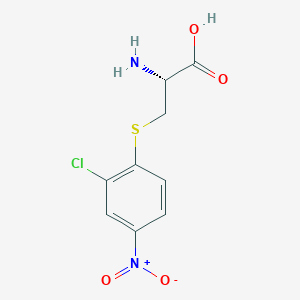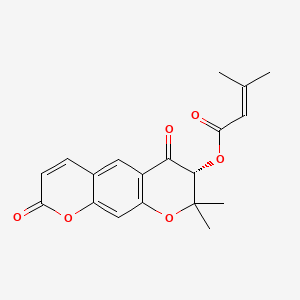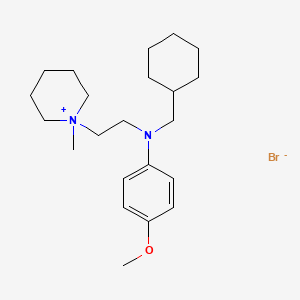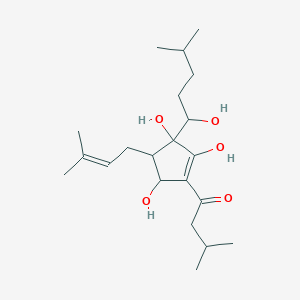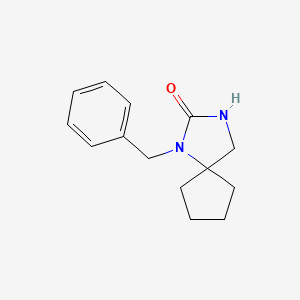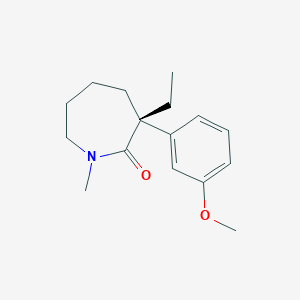
Triethanolamine tridecylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethanolamine tridecylbenzenesulfonate is a chemical compound commonly used as a surfactant and emulsifier in various industrial and cosmetic applications. It is known for its ability to reduce surface tension, making it an effective agent in formulations that require the mixing of oil and water phases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethanolamine tridecylbenzenesulfonate is synthesized through the reaction of tridecylbenzenesulfonic acid with triethanolamine. The reaction typically occurs in an aqueous medium, where the sulfonic acid group reacts with the amine group of triethanolamine to form the sulfonate salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where tridecylbenzenesulfonic acid is mixed with triethanolamine under controlled temperature and pH conditions. The reaction is monitored to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions
Triethanolamine tridecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group back to the corresponding sulfonic acid.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced sulfonates, and substituted sulfonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethanolamine tridecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: The compound is employed in cell culture media to enhance the solubility of hydrophobic compounds.
Medicine: It is used in pharmaceutical formulations to improve the bioavailability of certain drugs.
Industry: The compound is widely used in the formulation of detergents, emulsifiers, and other cleaning agents
Mechanism of Action
The mechanism of action of triethanolamine tridecylbenzenesulfonate involves its ability to reduce surface tension and stabilize emulsions. As a surfactant, it aligns at the interface of oil and water phases, reducing the interfacial tension and allowing for the formation of stable emulsions. This property is crucial in various applications, including cosmetics and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
- Sodium dodecylbenzenesulfonate
- Sodium decylbenzenesulfonate
- Triethanolamine dodecylbenzenesulfonate
Comparison
Triethanolamine tridecylbenzenesulfonate is unique due to its specific combination of triethanolamine and tridecylbenzenesulfonate, which provides distinct surfactant properties. Compared to sodium dodecylbenzenesulfonate and sodium decylbenzenesulfonate, it offers better solubility in water and enhanced emulsifying capabilities. Additionally, the presence of triethanolamine provides buffering capacity, making it suitable for applications requiring pH adjustment .
Properties
CAS No. |
61886-59-7 |
|---|---|
Molecular Formula |
C25H46NO6S- |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-tridecylbenzenesulfonate |
InChI |
InChI=1S/C19H32O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22;8-4-1-7(2-5-9)3-6-10/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22);8-10H,1-6H2/p-1 |
InChI Key |
SLODVKUKGXRQHO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


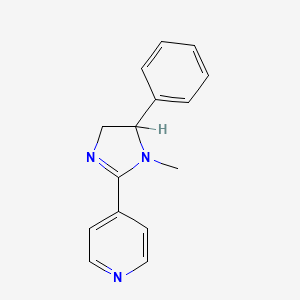
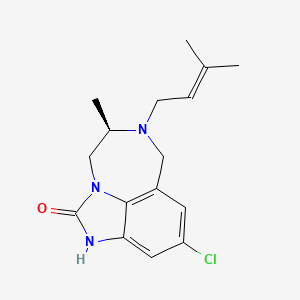
![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)
